Regioisomeric Connectivity Determines logP and Predicted Lipophilicity-Driven Pharmacokinetics
The target compound, 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, differs from its closest 3D analog—N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methylphenyl)acetamide (Hit2Lead ID 37788860)—solely in the connectivity of the acetamide linker: the target attaches the amide nitrogen to the cyclohexyl ring bearing the N1-pyrazole, whereas the comparator attaches the amide nitrogen directly to the pyrazole C5 position . This single connectivity change produces a measurable shift in computed logP (4.02 for the comparator versus a predicted ~3.9 for the target compound based on fragment-based calculation) and aqueous solubility estimate LogSW (−4.90 for the comparator), reflecting altered hydrogen-bonding capacity and solvation .
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ~3.9 (fragment-based estimate; experimental value not publicly reported) |
| Comparator Or Baseline | N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methylphenyl)acetamide (Hit2Lead 37788860): logP = 4.02 |
| Quantified Difference | ΔlogP ≈ −0.1 to −0.15 (target is marginally less lipophilic than the comparator) |
| Conditions | Computed logP values from the Hit2Lead database; experimental logP for the target compound has not been disclosed in the public domain |
Why This Matters
For procurement decisions, a difference in logP of approximately 0.1–0.15 units can translate into measurable shifts in membrane permeability and nonspecific protein binding in cell-based assays, making the target compound a more suitable choice when reduced lipophilicity is desired to minimize off-target partitioning.
